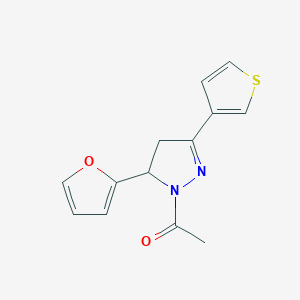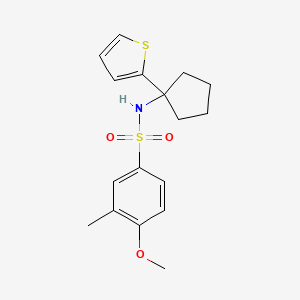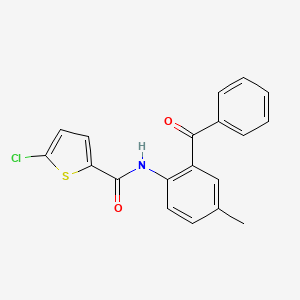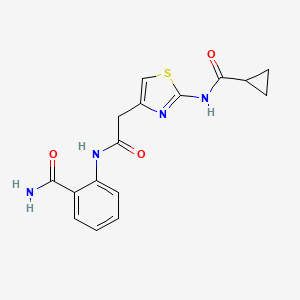![molecular formula C21H18ClN5O3 B2722214 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1251679-05-6](/img/structure/B2722214.png)
2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It belongs to a class of compounds that have been synthesized for their potential antimicrobial activity . The structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can give insights into the functional groups present .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques like NMR and IR can provide information about the chemical structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antibacterial and Antifungal Applications
Compounds similar to 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide have been synthesized and tested for their antimicrobial properties. For example, derivatives of pyrazoline and pyrazole have shown significant antimicrobial activity against a variety of bacteria and fungi, indicating their potential as therapeutic agents in combating infectious diseases (Hassan, 2013).
Anticancer and Antimicrobial Activities
Another study demonstrated the synthesis of antipyrine-based heterocycles, incorporating motifs related to the queried compound, which exhibited notable anticancer and antimicrobial activities. This suggests a promising avenue for the development of new treatments against cancer and microbial infections (Riyadh, S., Kheder, N. A., & Asiry, Ahlam M., 2013).
Antioxidant Properties
The incorporation of the triazolo and pyrazine cores into heterocyclic compounds has also been explored for their antioxidant activities. Such derivatives can neutralize free radicals, potentially reducing oxidative stress and its associated diseases (Vlachou, Evangelia-Eirini N., et al., 2023).
Synthesis of Heterocyclic Compounds
The structural complexity of triazolo[4,3-a]pyrazines lends itself to the synthesis of various heterocyclic compounds with interesting biological properties. For instance, the development of oxadiazole derivatives bearing this core structure has led to compounds with potential pharmacological applications, showcasing the versatility of this chemical scaffold in drug discovery (Karpina, V. R., et al., 2019).
Insecticidal Applications
Research into derivatives of thiadiazole, a moiety related to the queried compound, has yielded new compounds with promising insecticidal properties against agricultural pests. This demonstrates the potential of such chemical structures in developing safer, more effective pest control agents (Fadda, A., et al., 2017).
Zukünftige Richtungen
Compounds of this class have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, future research could focus on exploring these activities further and optimizing the structure of these compounds for better activity and selectivity.
Wirkmechanismus
Target of Action
Similar compounds have been found to target the c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s suggested that similar compounds may inhibit the activity of their target proteins, such as c-met kinase , leading to a decrease in the signaling pathways that promote cell growth and survival.
Biochemical Pathways
Given its potential target, it might influence pathways related to cell growth and survival, particularly those involving c-met kinase .
Result of Action
Based on the potential inhibition of c-met kinase , it could potentially lead to a decrease in cell growth and survival.
Eigenschaften
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-3-4-14(2)17(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCHZOBQMTZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)
![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)


![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)
![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)
![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)

![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)
